![molecular formula C10H20O3 B2810242 3-[2-(Tert-butoxy)ethoxy]cyclobutan-1-ol CAS No. 1909287-68-8](/img/structure/B2810242.png)
3-[2-(Tert-butoxy)ethoxy]cyclobutan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-[2-(Tert-butoxy)ethoxy]cyclobutan-1-ol” is a chemical compound with the CAS Number: 1909287-68-8 . It has a molecular weight of 188.27 . The IUPAC name for this compound is (1s,3s)-3- (2- (tert-butoxy)ethoxy)cyclobutan-1-ol .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C10H20O3/c1-10 (2,3)13-5-4-12-9-6-8 (11)7-9/h8-9,11H,4-7H2,1-3H3/t8-,9+ . This code provides a specific representation of the molecule’s structure.Physical and Chemical Properties Analysis
“this compound” is a liquid at room temperature . It should be stored at a temperature of 4 degrees Celsius .Applications De Recherche Scientifique
Tin(IV) Chloride Catalyzed Cycloaddition Reactions
Cycloaddition reactions between 3-ethoxycyclobutanones and allyltrialkylsilanes catalyzed by tin(IV) chloride produce various cyclohexanone derivatives, showcasing the utility of cyclobutanol derivatives in synthetic chemistry for constructing complex molecular frameworks (Matsuo et al., 2009).
Synthesis and Ring Enlargement of Silacyclobutanes
2-Ethoxycarbonyl-1-silacyclobutanes, synthesized through intramolecular C–H insertion and capable of undergoing thermal ring expansion, illustrate the versatility of cyclobutanol derivatives in the formation of cyclic compounds with potential applications in materials science and organic synthesis (Maas & Bender, 2000).
Scale-up Synthesis Using Continuous Photo Flow Chemistry
The scale-up synthesis of cyclobutane derivatives using continuous photo flow chemistry for the preparation of deuterium-labeled compounds demonstrates the application of cyclobutanol derivatives in the development of biologically active compounds and materials science. This process highlights the importance of cyclobutanol derivatives in pharmaceutical and analytical chemistry (Yamashita et al., 2019).
Titanocene Catalyzed Cyclizations
The use of cyclobutanes via 4-exo cyclization of radicals generated by titanocene(III) chlorides to epoxides, facilitating the synthesis of cyclobutanes, emphasizes the role of cyclobutanol derivatives in radical chemistry for creating complex cyclic structures with potential applications in material science and synthetic organic chemistry (Friedrich et al., 2008).
Safety and Hazards
Propriétés
IUPAC Name |
3-[2-[(2-methylpropan-2-yl)oxy]ethoxy]cyclobutan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O3/c1-10(2,3)13-5-4-12-9-6-8(11)7-9/h8-9,11H,4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBOOKVICYGQETI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OCCOC1CC(C1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
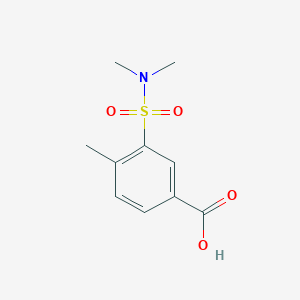
![2-((3-(4-bromophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2810160.png)

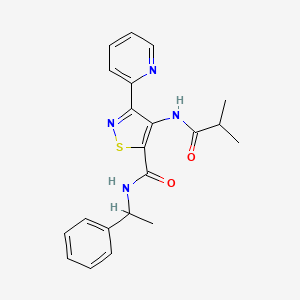

![(1R,2R)-2-[(5-methylpyridin-2-yl)oxy]cyclohexan-1-amine](/img/structure/B2810169.png)
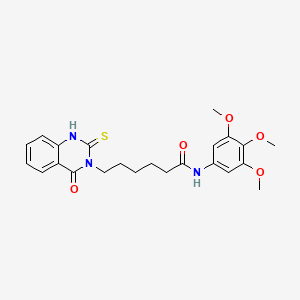
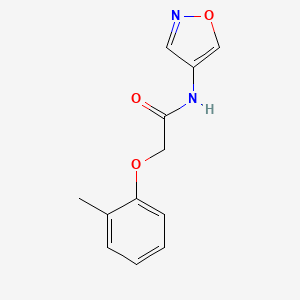

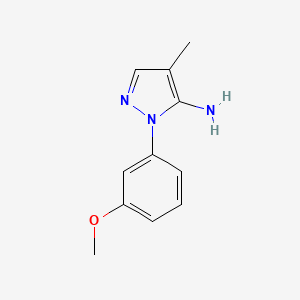
![3-(4-butyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(3-chloro-4-methoxyphenyl)propanamide](/img/structure/B2810179.png)
![3-isopentyl-1,6,7-trimethyl-8-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2810180.png)
![4-(Benzo[c][1,2,5]thiadiazol-4-ylsulfonyl)-1-(thiazol-2-yl)piperazin-2-one](/img/structure/B2810181.png)

